potassium;3,3-dimethylbutyl(trifluoro)boranuide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;3,3-dimethylbutyl(trifluoro)boranuide can be synthesized through several methods. One common method involves the reaction of 3,3-dimethylbutylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the product through recrystallization or distillation to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium;3,3-dimethylbutyl(trifluoro)boranuide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are used.
Major Products Formed
Substitution Reactions: The major products are substituted boron compounds.
Coupling Reactions: The major products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Potassium;3,3-dimethylbutyl(trifluoro)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It is employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is used in drug discovery and development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of potassium;3,3-dimethylbutyl(trifluoro)boranuide involves its ability to act as a nucleophile or electrophile in various chemical reactions. In Suzuki-Miyaura coupling reactions, it forms a complex with palladium catalysts, facilitating the transfer of the trifluoroborate group to the electrophilic partner, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
- Potassium isopropenyltrifluoroborate
- Potassium bromomethyltrifluoroborate
Uniqueness
Potassium;3,3-dimethylbutyl(trifluoro)boranuide is unique due to its bulky 3,3-dimethylbutyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of complex molecules where regioselectivity and stereoselectivity are important .
Properties
IUPAC Name |
potassium;3,3-dimethylbutyl(trifluoro)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BF3.K/c1-6(2,3)4-5-7(8,9)10;/h4-5H2,1-3H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXISKMTAMCZKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(C)(C)C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](CCC(C)(C)C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BF3K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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